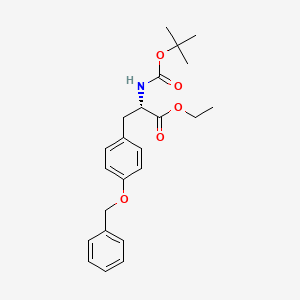

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate is a chiral compound that features a complex structure with multiple functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions.

Formation of the ester: The ester group is introduced through esterification reactions.

Benzylation: The phenyl group is benzylated to introduce the benzyloxy group.

Chiral resolution: The final step involves chiral resolution to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a chiral building block in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate: The enantiomer of the compound, which may have different biological activity and properties.

Ethyl 3-(4-(benzyloxy)phenyl)-2-amino propanoate: A similar compound without the Boc protection group.

Ethyl 3-(4-hydroxyphenyl)-2-(tert-butoxycarbonylamino)propanoate: A compound with a hydroxy group instead of a benzyloxy group.

Uniqueness

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate is unique due to its specific chiral configuration and the presence of multiple functional groups, which confer distinct reactivity and potential applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development, where the specific enantiomer can have significant implications for biological activity and efficacy.

Activité Biologique

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate, with the CAS number 127132-32-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₉H₂₉NO₅

- Molecular Weight : 399.48 g/mol

- InChIKey : YDXKVARHPPUWMG-FQEVSTJZSA-N

- Storage Conditions : Recommended at 2-8°C

The compound's biological activity can be attributed to its structural components, particularly the benzyloxy and tert-butoxycarbonyl groups, which may influence its interaction with biological targets. The presence of these moieties suggests potential roles in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting mitotic processes. For instance, compounds with similar structures have been shown to target kinesins involved in mitosis, leading to multipolar spindle formation and cell death in cancer cells .

- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of certain enzymes critical in metabolic pathways. Its structural analogs have demonstrated significant inhibitory effects on enzymes linked to cancer progression and other diseases .

- Neuroprotective Effects : There is emerging evidence that compounds with similar frameworks may offer neuroprotective benefits by modulating neurotransmitter levels or providing antioxidant effects .

Study 1: Anticancer Efficacy

In a study focused on the anticancer properties of structurally related compounds, researchers found that this compound exhibited micromolar inhibition against specific cancer cell lines. The study utilized a multipolar spindle assay to evaluate the compound's effectiveness in inducing cell death through aberrant mitotic spindles.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 15 | DLD1 (Colon Cancer) |

| Control Compound | 5 | DLD1 (Colon Cancer) |

Study 2: Enzyme Inhibition Profile

Another study evaluated the enzyme inhibition profile of the compound using high-throughput screening methods. The results indicated that the compound could effectively inhibit enzymes involved in tumor growth.

| Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|

| HSET | Competitive | 10 |

| Eg5 | Non-competitive | 20 |

Safety Profile

The safety data for this compound indicate potential hazards:

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed)

- Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Propriétés

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXKVARHPPUWMG-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.